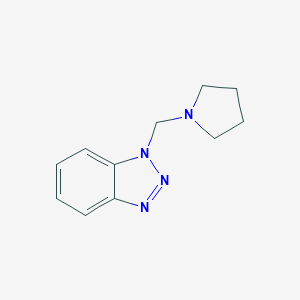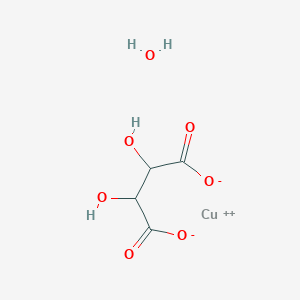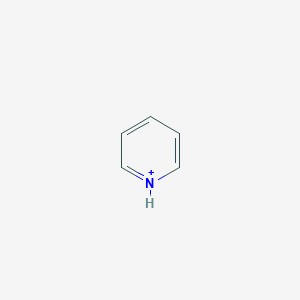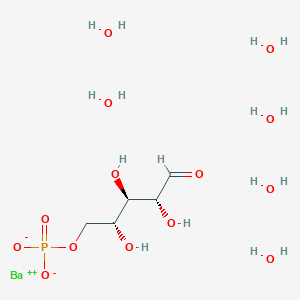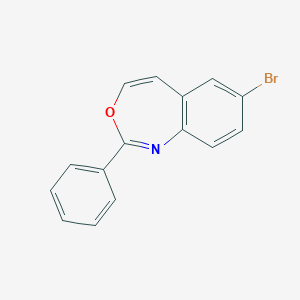
5-Aminoindazol
Descripción general
Descripción
5-Aminoindazole is an organic compound with the molecular formula C₇H₇N₃. It is a derivative of indazole, characterized by the presence of an amino group at the fifth position of the indazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
5-Aminoindazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a ligand in the study of protein kinases and other enzymes.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mecanismo De Acción
Target of Action
5-Aminoindazole, also known as 1H-Indazol-5-amine, is a compound that has been found to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can activate or deactivate the target proteins, thereby regulating their function and the biochemical pathways they are involved in.
Mode of Action
The mode of action of 5-Aminoindazole involves its interaction with protein kinases. The compound acts as a ligand, binding to the active site of the kinase. This binding can inhibit the kinase’s activity, preventing it from phosphorylating its target proteins . The specific changes that result from this interaction depend on the particular kinase that 5-Aminoindazole targets and the role of that kinase in cellular processes.
Biochemical Pathways
5-Aminoindazole plays a role in the biosynthesis of purine nucleotides via inosine-5-monophosphate, making it a key intermediate in the formation of DNA and RNA . It is also involved in the biosynthesis of the vitamins thiamine and cobalamin . The compound’s inhibition of protein kinases can affect various biochemical pathways, depending on the specific kinases it targets.
Result of Action
The result of 5-Aminoindazole’s action can vary depending on the specific kinases it targets. By inhibiting these kinases, the compound can affect the phosphorylation state of various proteins, potentially altering cellular processes such as signal transduction, cell division, and metabolism. In some cases, 5-Aminoindazole has been found to induce differentiation in certain types of cells .
Análisis Bioquímico
Biochemical Properties
5-Aminoindazole is involved in biochemical reactions as a reagent
Molecular Mechanism
The compound’s structure is available as a 2D Mol file or as a computed 3D SD file
Dosage Effects in Animal Models
There is limited information available on the effects of 5-Aminoindazole at different dosages in animal models. One study has shown that 5-Aminoindazole exhibited a significant and dose-dependent reduction in period of immobility in the forced swim test . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindazole typically involves the reduction of 5-nitroindazole. One common method includes dissolving 5-nitroindazole in tetrahydrofuran, adding palladium on carbon as a catalyst, and then subjecting the mixture to hydrogenation under a hydrogen atmosphere at room temperature. The reaction is usually carried out overnight, followed by filtration and solvent removal to obtain 5-Aminoindazole as a brown solid .
Industrial Production Methods: Industrial production methods for 5-Aminoindazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminoindazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon under hydrogen atmosphere.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by various nucleophiles for substitution.
Major Products:
Oxidation: 5-Nitroindazole.
Reduction: 5-Hydrazinoindazole.
Substitution: 5-Haloindazoles, 5-Azidoindazole.
Comparación Con Compuestos Similares
5-Nitroindazole: Differentiated by the presence of a nitro group instead of an amino group.
6-Aminoindazole: Similar structure but with the amino group at the sixth position.
2-Aminobenzimidazole: Contains a benzimidazole ring with an amino group at the second position.
Uniqueness: 5-Aminoindazole is unique due to its specific position of the amino group, which influences its reactivity and interaction with biological targets. This positional specificity allows for distinct chemical behavior and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTOSRUBOXQWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066480 | |
| Record name | 5-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19335-11-6 | |
| Record name | 1H-Indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Aminoindazole?
A1: The molecular formula of 5-Aminoindazole is C7H7N3, and its molecular weight is 133.15 g/mol.
Q2: What spectroscopic data is available for 5-Aminoindazole?
A2: Various spectroscopic techniques have been employed to characterize 5-Aminoindazole. [, , , ] These include Infrared (IR) spectroscopy, which provides information about functional groups and bonding, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the structure and environment of hydrogen and carbon atoms in the molecule. Additionally, UV-Vis spectroscopy has been used to study its absorption and fluorescence characteristics. []
Q3: What are the common synthetic routes for 5-Aminoindazole?
A3: 5-Aminoindazole serves as a versatile building block in the synthesis of various heterocyclic compounds. Researchers have employed 5-aminoindazole in multicomponent reactions, such as the Povarov reaction, to produce diverse fused polycyclic heterocycles. [, , , , , , , ]
Q4: Can you elaborate on the role of 5-Aminoindazole in the Povarov reaction and its significance?
A4: 5-Aminoindazole acts as a diene component in the Povarov reaction, reacting with aldehydes and electron-rich dienophiles to yield pyrazoloquinoline derivatives. [, , , , ] This reaction offers a valuable route to access diverse heterocyclic scaffolds, which hold significant potential for developing new drugs and materials.
Q5: How does Iodine catalyze the synthesis of pyrazolo[4,3-f]quinoline derivatives using 5-Aminoindazole?
A5: Iodine has been found to be an efficient catalyst for synthesizing pyrazolo[4,3-f]quinoline derivatives via a three-component Povarov reaction involving 5-Aminoindazole, an aromatic aldehyde, and methyl 3-oxobutanoate. [] The reaction proceeds with high regioselectivity, favoring the formation of 3H-pyrazolo(4,3-f)quinolin-9-yl acetates over 3H-pyrazolo(4,3-f)quinoline-8-carboxylate derivatives. This method offers mild reaction conditions, high yields, and the advantage of a metal-free catalyst.
Q6: What are the known biological activities of 5-Aminoindazole?
A6: 5-Aminoindazole exhibits a range of biological activities, including anti-spermatogenic, [] anti-allergic, [] and anti-microbial effects. [] It has shown potential as a corrosion inhibitor for carbon steel in acidic environments. [] Recent research has focused on its derivatives as potential anti-cancer agents, particularly in acute myeloid leukemia (AML). []
Q7: How does 5-Aminoindazole act as a corrosion inhibitor?
A7: 5-Aminoindazole acts as a corrosion inhibitor for carbon steel in 1 M HCl solution. [] Electrochemical studies and density functional theory (DFT) calculations suggest that the molecule adsorbs onto the steel surface, forming a protective layer that hinders the corrosive attack of the acid. The amino group in 5-Aminoindazole plays a crucial role in this process, donating electrons to the iron atoms on the steel surface and strengthening the protective layer.
Q8: What makes 5-Aminoindazole derivatives promising candidates for anti-cancer therapy, particularly in AML?
A8: 3H-Pyrazolo[4,3-f]quinoline derivatives, synthesized using 5-Aminoindazole as a starting material, have demonstrated potent inhibitory activity against various kinases, including FLT3, a key therapeutic target in AML. [] These compounds exhibited nanomolar IC50 values against both wild-type and mutant forms of FLT3, surpassing the potency of the approved drug quizartinib in some cases. Furthermore, they effectively blocked the proliferation of AML cell lines carrying oncogenic FLT3 mutations and inhibited leukemia growth in a mouse model, highlighting their potential as lead compounds for developing novel anti-cancer agents.
Q9: How does the structure of 5-Aminoindazole contribute to its various biological activities?
A9: The structure of 5-Aminoindazole, specifically the presence and position of the amino group, significantly influences its biological activities. This group can participate in hydrogen bonding and electron donation, influencing the molecule's interaction with biological targets. For example, the electron-donating effect of the amino group contributes to its potency as a corrosion inhibitor. [] Modifications to the core structure, such as the addition of substituents, can alter its physicochemical properties and subsequent interactions with biological systems.
Q10: What are the challenges associated with formulating 5-Aminoindazole and its derivatives for therapeutic applications?
A10: Like many drug candidates, 5-Aminoindazole may present challenges regarding solubility, stability, and bioavailability. Further research is needed to develop suitable formulations that ensure its effective delivery and optimize its pharmacokinetic properties.
Q11: What analytical methods are commonly used to characterize and quantify 5-Aminoindazole?
A11: Researchers utilize various techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify 5-Aminoindazole in different matrices. Spectroscopic methods, including IR and NMR, remain crucial for structural confirmation. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

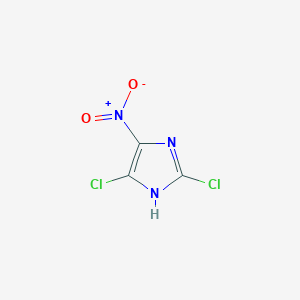
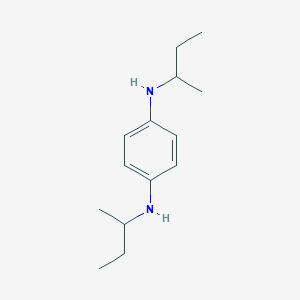
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
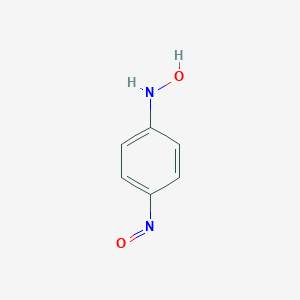
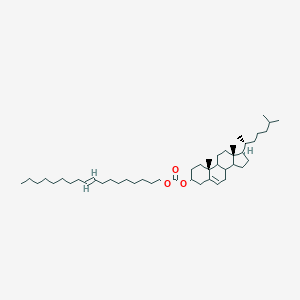
![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL](/img/structure/B92304.png)
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)

